![molecular formula C18H18N2O4S2 B2871350 N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-methylsulfonylbenzamide CAS No. 896269-97-9](/img/structure/B2871350.png)
N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-methylsulfonylbenzamide
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Description
N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-methylsulfonylbenzamide, also known as EMBI, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EMBI is a benzothiazole derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Antioxidant Capacity and Reaction Pathways
Benzothiazole derivatives, including those similar in structure to the compound , are studied for their antioxidant capacities. For instance, the ABTS/PP decolorization assay is a method used to elucidate the antioxidant capacities of compounds, indicating that benzothiazole derivatives could potentially participate in antioxidant reactions. Such studies help in understanding the reaction pathways that underlie these assays, which are crucial for developing antioxidant therapies (Ilyasov et al., 2020).
Antimicrobial and Anticancer Activities
Benzothiazole derivatives are recognized for their broad spectrum of antimicrobial and anticancer activities. Research has shown that these compounds, through structural modifications, can lead to the development of new chemotherapeutic agents. The review of patents on benzothiazole derivatives from 2010 to 2014 highlights their potential in treating various diseases, emphasizing the compound's relevance in drug discovery and development (Kamal et al., 2015).
Environmental Safety and Pharmaceutical Impurities
Concerning environmental safety and the analysis of pharmaceutical impurities, studies have explored the fate and behavior of benzothiazole derivatives in aquatic environments. These investigations provide crucial data on the biodegradability and toxicity of these compounds, which is essential for assessing their environmental impact and safety (Haman et al., 2015).
Structural Activity Relationship in Medicinal Chemistry
The structural activity relationship (SAR) of benzothiazole derivatives in medicinal chemistry is a key area of study. These investigations help in understanding how modifications to the benzothiazole core can impact biological activity, leading to the development of more effective and less toxic therapeutic agents. Such research underscores the versatility and importance of benzothiazole in drug design (Bhat & Belagali, 2020).
properties
IUPAC Name |
N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-4-24-13-9-7-10-14-16(13)20(2)18(25-14)19-17(21)12-8-5-6-11-15(12)26(3,22)23/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIBAWJUFWAORA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CC=C3S(=O)(=O)C)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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